Dodecyl bis(2-methylpropyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

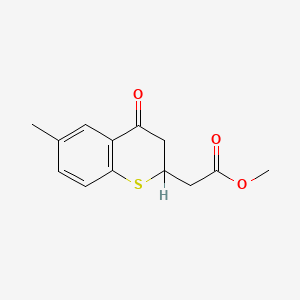

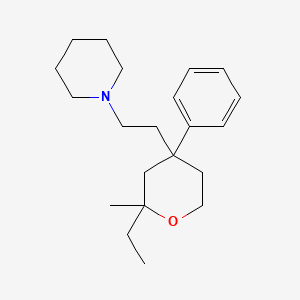

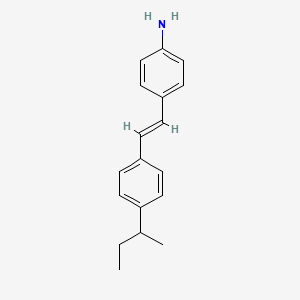

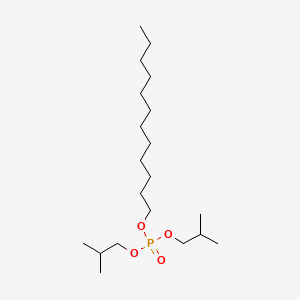

El fosfato de dodecil bis(2-metilpropil) es un compuesto organofosforado con la fórmula molecular C20H43O4P. Es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones industriales. El compuesto se caracteriza por su larga cadena dodecil y dos grupos 2-metilpropil unidos a una parte de fosfato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de dodecil bis(2-metilpropil) generalmente implica la esterificación del ácido fosfórico con dodecanol y 2-metilpropanol. La reacción generalmente está catalizada por un catalizador ácido como el ácido sulfúrico. El esquema general de la reacción es el siguiente:

H3PO4+C12H25OH+2C4H9OH→C20H43O4P+3H2O

Métodos de producción industrial: En entornos industriales, la producción de fosfato de dodecil bis(2-metilpropil) implica procesos de esterificación continuos. Los reactivos se alimentan a un reactor donde se mezclan y se calientan bajo condiciones controladas para facilitar la reacción de esterificación. El producto se purifica luego mediante destilación u otras técnicas de separación para eliminar cualquier material de partida no reaccionado y subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de dodecil bis(2-metilpropil) puede experimentar varias reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede hidrolizarse en presencia de agua, especialmente en condiciones ácidas o básicas, para producir ácido fosfórico y los alcoholes correspondientes.

Oxidación: Puede oxidarse para formar derivados del ácido fosfórico.

Sustitución: El grupo fosfato puede participar en reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas, agua.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Nucleófilos como aminas o alcoholes.

Productos principales:

Hidrólisis: Ácido fosfórico, dodecanol y 2-metilpropanol.

Oxidación: Derivados del ácido fosfórico.

Sustitución: Varios fosfatos sustituidos.

Aplicaciones Científicas De Investigación

El fosfato de dodecil bis(2-metilpropil) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como surfactante en varias reacciones y procesos químicos.

Biología: Se emplea en la formulación de ensayos y experimentos biológicos debido a sus propiedades surfactantes.

Medicina: Se ha investigado por su posible uso en sistemas de administración de fármacos.

Industria: Se utiliza en la producción de detergentes, emulsionantes y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción del fosfato de dodecil bis(2-metilpropil) implica principalmente sus propiedades surfactantes. El compuesto reduce la tensión superficial de las soluciones acuosas, lo que permite una mejor mezcla e interacción de diferentes fases. Esta propiedad es particularmente útil en procesos de emulsificación y en la mejora de la solubilidad de los compuestos hidrofóbicos.

Compuestos similares:

Ftalato de diisobutílico: Otro compuesto organofosforado con propiedades surfactantes similares.

Fosfato de bis(2-etilhexil): Un compuesto con características de esterificación y surfactantes similares.

Unicidad: El fosfato de dodecil bis(2-metilpropil) es único debido a su combinación específica de una larga cadena dodecil y dos grupos 2-metilpropil, que confieren propiedades surfactantes distintas y lo hacen adecuado para aplicaciones especializadas en varios campos.

Comparación Con Compuestos Similares

Diisobutyl phthalate: Another organophosphorus compound with similar surfactant properties.

Bis(2-ethylhexyl) phosphate: A compound with similar esterification and surfactant characteristics.

Uniqueness: Dodecyl bis(2-methylpropyl) phosphate is unique due to its specific combination of a long dodecyl chain and two 2-methylpropyl groups, which confer distinct surfactant properties and make it suitable for specialized applications in various fields.

Propiedades

Fórmula molecular |

C20H43O4P |

|---|---|

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

dodecyl bis(2-methylpropyl) phosphate |

InChI |

InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3 |

Clave InChI |

NPLRMTFWXJOJFI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.